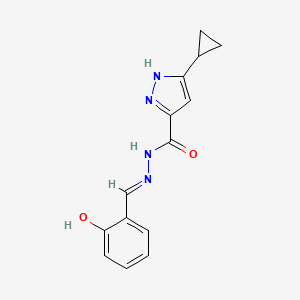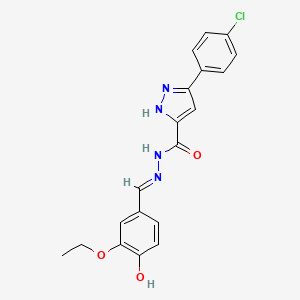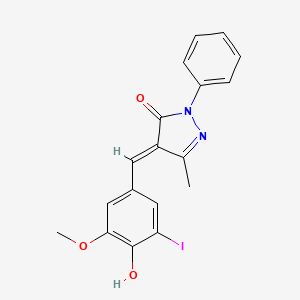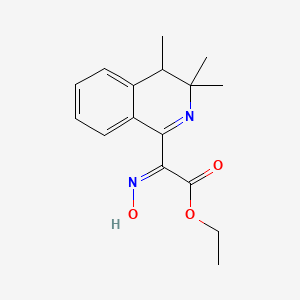
1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime
Übersicht
Beschreibung
1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime, also known as DIP-1, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime is not fully understood, but studies have suggested that it may function by modulating various signaling pathways within cells. For example, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been shown to activate the Nrf2/ARE pathway, which is involved in regulating the expression of antioxidant and detoxification genes. Additionally, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been shown to inhibit the NF-κB pathway, which is involved in regulating immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has various biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, increase antioxidant activity, and inhibit the growth of cancer cells. In particular, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been shown to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species in cells. Additionally, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime in lab experiments is that it has been shown to have low toxicity in various cell lines and animal models. Additionally, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been shown to be stable under various conditions, which makes it a useful tool for studying various biological processes. However, one limitation of using 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime, including the following:
1. Further studies are needed to elucidate the mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime and to identify the specific signaling pathways that are modulated by this compound.
2. Studies are needed to determine the efficacy of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Further studies are needed to investigate the potential use of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime as an anti-inflammatory agent in various tissues, such as the lungs and gut.
4. Studies are needed to determine the efficacy of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime in various animal models of cancer, and to investigate its potential use in combination with other cancer therapeutic agents.
5. Further studies are needed to investigate the potential use of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime as a tool for studying various biological processes, such as oxidative stress and inflammation.
In conclusion, 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime is a chemical compound that has been studied for its potential use in various scientific research applications. Although its mechanism of action is not fully understood, studies have shown that it has the ability to protect neurons from oxidative stress and apoptosis, reduce inflammation in various tissues, and inhibit the growth of cancer cells. Further research is needed to elucidate the mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime and to investigate its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has been studied for its potential use in various scientific research applications, including as a neuroprotective agent, an anti-inflammatory agent, and a cancer therapeutic agent. In particular, studies have shown that 1-(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)-1,2-propanedione 1-oxime has the ability to protect neurons from oxidative stress and apoptosis, reduce inflammation in various tissues, and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(1Z)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-1-hydroxyiminopropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(16-18)14-10-7-12(20-3)11(19-2)6-9(10)4-5-15-14/h6-7,18H,4-5H2,1-3H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVIPZFZKJDGB-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=NCCC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\O)/C1=NCCC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B3722875.png)

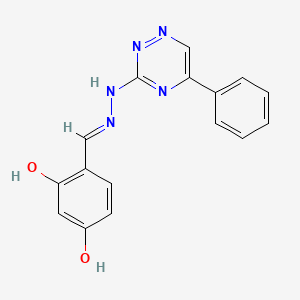
![2-[(4-tert-butylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3722902.png)
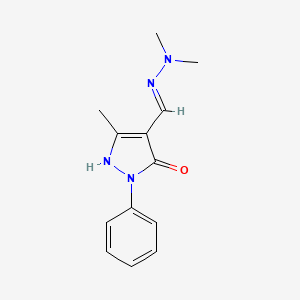
![N'-{5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(4-methoxybenzylidene)amino]oxy}acetohydrazide](/img/structure/B3722906.png)
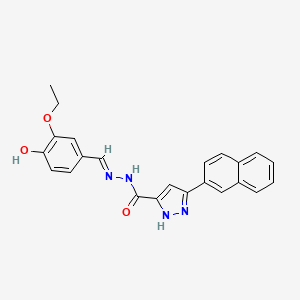
![N',N''-[(2-hydroxy-5-methyl-1,3-phenylene)dimethylylidene]diacetohydrazide](/img/structure/B3722915.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3722927.png)
